molecular formula C10H8Cl2N2O B13951932 N-(2-Propynyl)-4-amino-3,5-dichlorobenzamide CAS No. 91687-37-5

N-(2-Propynyl)-4-amino-3,5-dichlorobenzamide

Cat. No.: B13951932
CAS No.: 91687-37-5
M. Wt: 243.09 g/mol
InChI Key: BGIMIQVIRVHWFQ-UHFFFAOYSA-N
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Description

N-(2-Propynyl)-4-amino-3,5-dichlorobenzamide is a chemical compound known for its unique structure and potential applications in various fields. This compound features a benzamide core substituted with a 2-propynyl group and amino and dichloro functionalities. Its distinct structure makes it a subject of interest in organic chemistry and related disciplines.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(2-Propynyl)-4-amino-3,5-dichlorobenzamide typically involves the alkylation of 4-amino-3,5-dichlorobenzamide with a propargyl halide. The reaction is usually carried out in the presence of a base such as potassium carbonate in a suitable solvent like dimethyl sulfoxide (DMSO). The reaction conditions often require moderate temperatures to ensure the efficient formation of the desired product .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, industrial methods may incorporate purification steps such as recrystallization or chromatography to obtain high-quality this compound.

Chemical Reactions Analysis

Types of Reactions: N-(2-Propynyl)-4-amino-3,5-dichlorobenzamide can undergo various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include m-chloroperbenzoic acid (m-CPBA) and molecular oxygen in the presence of a catalyst.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas in the presence of a palladium catalyst can be used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be employed for substitution reactions.

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the propargyl group can yield propargyl oxides, while substitution reactions can introduce various functional groups at the amino or dichloro positions .

Scientific Research Applications

N-(2-Propynyl)-4-amino-3,5-dichlorobenzamide has several scientific research applications, including:

Mechanism of Action

The mechanism of action of N-(2-Propynyl)-4-amino-3,5-dichlorobenzamide involves its interaction with molecular targets such as enzymes or receptors. The propargyl group can form covalent bonds with active site residues, leading to inhibition of enzyme activity. Additionally, the compound’s structure allows it to fit into specific binding pockets, modulating the activity of target proteins and pathways .

Comparison with Similar Compounds

Uniqueness: N-(2-Propynyl)-4-amino-3,5-dichlorobenzamide is unique due to its specific substitution pattern on the benzamide core, which imparts distinct chemical and biological properties

Properties

CAS No.

91687-37-5

Molecular Formula

C10H8Cl2N2O

Molecular Weight

243.09 g/mol

IUPAC Name

4-amino-3,5-dichloro-N-prop-2-ynylbenzamide

InChI

InChI=1S/C10H8Cl2N2O/c1-2-3-14-10(15)6-4-7(11)9(13)8(12)5-6/h1,4-5H,3,13H2,(H,14,15)

InChI Key

BGIMIQVIRVHWFQ-UHFFFAOYSA-N

Canonical SMILES

C#CCNC(=O)C1=CC(=C(C(=C1)Cl)N)Cl

Origin of Product

United States

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